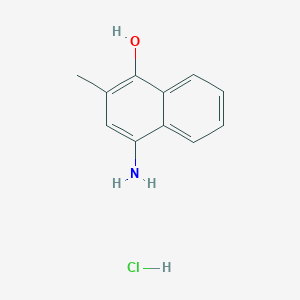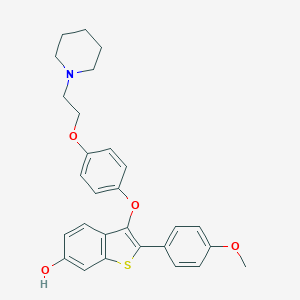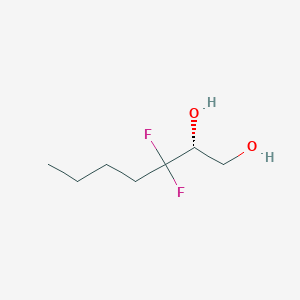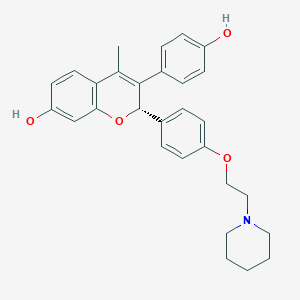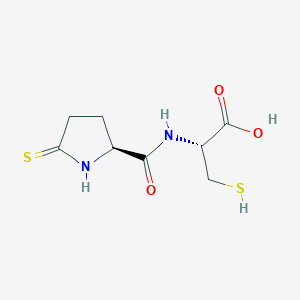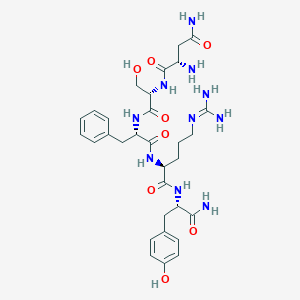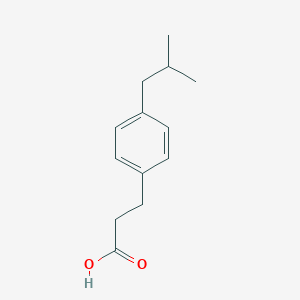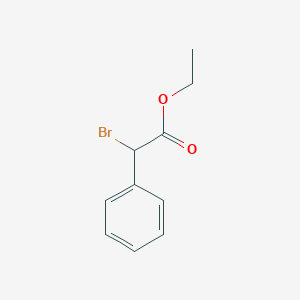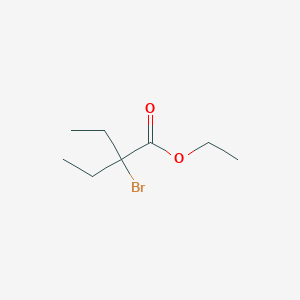
Isolicoflavonol
Übersicht
Beschreibung
Isolicoflavonol is a natural compound found in various plants and fruits, including soybeans and apples. It belongs to the class of flavonoids, which are a group of compounds with antioxidant and anti-inflammatory properties. This compound has been studied for its potential health benefits, including its ability to protect against cardiovascular diseases, cancer, and diabetes.
Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
Isolicoflavonol wurde als besitzend antiviraler Wirkungen identifiziert, insbesondere gegen das humane Immundefizienzvirus (HIV). Studien haben gezeigt, dass bestimmte phenolische Substanzen in Süßholz, einschließlich this compound, Aktivität gegen HIV zeigen, was entscheidend für die Entwicklung neuer antiviraler Therapien sein könnte .
Antibakterielle Wirkungen
Forschungen zeigen, dass this compound starke antibakterielle Eigenschaften besitzt. Es war wirksam gegen Methicillin-resistente Staphylococcus aureus (MRSA)-Stämme, was auf seine mögliche Verwendung als antibakterielles Mittel bei der Behandlung von resistenten bakteriellen Infektionen hindeutet .
Anti-Melasma-Aktivität
This compound ist ein wichtiger Wirkstoff in Behandlungen für Melasma, eine Pigmentstörung. Netzwerkpharmakologische Studien und molekulares Docking haben gezeigt, dass this compound eine gute Affinität zu Zielen hat, die an der Melanin-Synthese beteiligt sind, was zu neuen therapeutischen Ansätzen für die Behandlung von Melasma führen könnte .
Onkologie
Im Bereich der Onkologie wurde this compound auf sein Potenzial in der Krebsbehandlung untersucht. Während spezifische Studien zu this compound bei Krebs begrenzt sind, wurden Flavonoide im Allgemeinen mit Antikrebs- und potenziellen Chemopräventivwirkungen in Verbindung gebracht, die sich möglicherweise auch auf this compound erstrecken .
Neurologische Erkrankungen
Flavonoide, einschließlich this compound, wurden auf ihre wohltuenden Wirkungen bei neurologischen Erkrankungen untersucht. Sie können zur Verbesserung der kognitiven Funktion beitragen und wurden mit neuroprotektiven Aktivitäten in Verbindung gebracht, was für die Behandlung verschiedener neurodegenerativer Erkrankungen von Bedeutung sein könnte .
Kardiologie
Während direkte Forschung zu this compound in der Kardiologie nicht umfangreich dokumentiert ist, wurden Flavonoide für ihre kardiovaskulären Vorteile anerkannt. Sie können eine Rolle bei der Reduzierung des Risikos von Herzerkrankungen durch ihre antioxidativen und entzündungshemmenden Eigenschaften spielen, was für die Anwendungen von this compound in der Herzgesundheit relevant sein könnte .
Wirkmechanismus
Target of Action
Isolicoflavonol primarily targets Human Carboxylesterase 2 (hCES2A) . hCES2A is a key enzyme involved in the hydrolysis of various substrates, including certain drugs . It plays a crucial role in drug metabolism and detoxification processes.
Mode of Action
This compound interacts with hCES2A by inhibiting its activity . It potently inhibits hCES2A-mediated fluorescein diacetate hydrolysis in a reversible and mixed inhibition manner, with Ki values less than 1.0 μM .
Biochemical Pathways
It is known that the compound’s inhibition of hces2a can impact the metabolism and efficacy of certain drugs . For instance, hCES2A is known to be involved in the metabolism of irinotecan, an anticancer agent . By inhibiting hCES2A, this compound could potentially affect the pharmacokinetics and pharmacodynamics of such drugs.
Pharmacokinetics
Its potent inhibition of hces2a suggests that it may influence the bioavailability and metabolism of certain drugs .
Result of Action
This compound’s inhibition of hCES2A can potentially ameliorate the intestinal toxicity triggered by certain drugs, such as irinotecan, which is known to cause severe diarrhea in a significant proportion of patients receiving it . Therefore, this compound could potentially be used to develop new remedies or drugs for mitigating hCES2A-associated drug toxicity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Isolicoflavonol has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has been identified as a key active component in anti-melasma treatments, interacting with the enzyme tyrosinase (TYR) .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to significantly inhibit tyrosinase activity, which plays a crucial role in skin pigmentation . This suggests that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Molecular docking studies have shown that this compound has a good affinity for its targets, such as TYR .
Temporal Effects in Laboratory Settings
Its significant inhibition of tyrosinase activity suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with TYR suggests potential effects on metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with TYR suggests potential involvement with transporters or binding proteins .
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCKDCPTJAQQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317129 | |
| Record name | Isolicoflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isolicoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
94805-83-1 | |
| Record name | Isolicoflavonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isolicoflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isolicoflavonol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355E7H7EHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isolicoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Isolicoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of isolicoflavonol?
A1: this compound has demonstrated several promising biological activities, including:
- Aromatase inhibition: this compound potently inhibits aromatase, an enzyme crucial for estrogen biosynthesis. [] This finding suggests potential applications in treating estrogen-dependent conditions.
- Anti-angiogenic activity: Research indicates that this compound can inhibit angiogenesis (formation of new blood vessels) in a zebrafish model. [] This property makes it a potential candidate for developing anti-cancer therapies.
- Anti-inflammatory activity: Metabolomics studies suggest that this compound, among other compounds, may contribute to the anti-inflammatory properties of licorice. []
Q2: Which plant species are good sources of this compound?
A2: this compound has been isolated and identified in several plant species, including:
- Licorice (Glycyrrhiza species): this compound is considered a key bioactive constituent of licorice, particularly in Glycyrrhiza inflata and Glycyrrhiza uralensis. [, , , ]
- Broussonetia papyrifera: This plant is another notable source of this compound. [, ]
- Morus cathayana: this compound has been isolated from the stem bark of this plant. []
Q3: How does this compound exert its inhibitory effect on human carboxylesterase 2A (hCES2A)?
A3: While research highlights this compound's inhibitory activity against hCES2A, [] the specific mechanism of action requires further investigation. Determining whether it acts as a competitive, non-competitive, or mixed inhibitor, and understanding its binding site on hCES2A, will be crucial for understanding its full therapeutic potential.
Q4: What are the potential applications of this compound based on its biological activities?
A4: Based on its diverse biological activities, this compound holds potential therapeutic applications in various areas:
- Cancer therapy: Its anti-angiogenic properties could be harnessed to develop novel anti-cancer drugs. []
- Estrogen-dependent conditions: As an aromatase inhibitor, this compound might find applications in treating conditions like breast cancer, endometriosis, and uterine fibroids. []
- Inflammatory diseases: Its potential anti-inflammatory effects suggest possible applications in managing inflammatory conditions. []
- Hyperlipidemia: Computational studies propose that it might act as an LXRβ agonist, opening avenues for developing novel anti-hyperlipidemia drugs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




